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Subject: Cell-based assays for the characterization of BMS-986124 and the related TYK2
inhibitor, BMS-986165 (Deucravacitinib).

Note to the Reader: Initial searches for "BMS-986124" have identified it as a silent allosteric
modulator of the p-opioid receptor.[1] It is possible that the intended compound of interest was
BMS-986165 (Deucravacitinib), a well-characterized, selective, allosteric inhibitor of Tyrosine
Kinase 2 (TYK2) also developed by Bristol Myers Squibb. To provide a comprehensive
resource, this document is divided into two sections, detailing the cell-based assays for both
compounds.

Section 1: BMS-986124 - A p-Opioid Receptor Silent
Allosteric Modulator

BMS-986124 is characterized as a silent allosteric modulator (SAM) of the p-opioid receptor
(MOR).[1] As a SAM, it binds to a site on the receptor that is distinct from the orthosteric site
where endogenous ligands and conventional agonists/antagonists bind. BMS-986124 does not
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alter the receptor's basal activity but can inhibit the effects of positive allosteric modulators
(PAMS).[2]

Quantitative Data for BMS-986124

Currently, specific public data on the IC50 or EC50 values for BMS-986124 in various cell-
based assays are limited. The discovery of BMS-986124 was facilitated by high-throughput
screening using the PathHunter enzyme complementation assay.[3]

Compound Target Assay Type Cell Line Potency Reference
o Enzyme Data not
p-Opioid )
BMS-986124 Complement HEK 293T publicly [3]
Receptor _ _
ation available

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: p-Opioid Receptor Signaling Pathway
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Caption: B-Arrestin Recruitment Assay Workflow
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Application Notes and Protocols

Application: To determine the affinity (Ki) of BMS-986124 for the p-opioid receptor and to
assess its effect on the binding of orthosteric ligands.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled
ligand for binding to the receptor. For an allosteric modulator, its effect on the binding of a
radiolabeled orthosteric ligand is evaluated.

Protocol:

e Cell Culture and Membrane Preparation:

[e]

Culture HEK293 cells stably expressing the human p-opioid receptor.

o

Harvest cells and homogenize in a cold lysis buffer.

[¢]

Centrifuge to pellet the cell membranes.

[¢]

Wash the membrane pellet and resuspend in binding buffer. Determine protein
concentration.[4]

e Binding Assay:

[e]

In a 96-well plate, add the cell membrane preparation.

o

Add varying concentrations of BMS-986124.

[¢]

Add a fixed concentration of a radiolabeled MOR agonist or antagonist (e.g., [FBH[DAMGO).

o

To determine non-specific binding, add a high concentration of a non-labeled orthosteric
ligand (e.g., naloxone).

o

Incubate at room temperature for 60-90 minutes to reach equilibrium.[5]
» Detection and Analysis:

o Terminate the binding reaction by rapid filtration through glass fiber filters, followed by
washing with ice-cold buffer to separate bound from free radioligand.[4]
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o Measure the radioactivity retained on the filters using a scintillation counter.
o Calculate specific binding by subtracting non-specific binding from total binding.

o Analyze the data using non-linear regression to determine the effect of BMS-986124 on
radioligand binding.

Application: To measure the ability of BMS-986124 to modulate agonist-induced B-arrestin
recruitment to the p-opioid receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The p-opioid receptor
is tagged with a small enzyme fragment, and p-arrestin is tagged with a larger, complementing
fragment. Upon agonist-induced receptor activation and subsequent (3-arrestin recruitment, the
two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a
substrate to produce a luminescent or fluorescent signal.[6]

Protocol:
e Cell Culture:

o Use a commercially available cell line co-expressing the tagged p-opioid receptor and [3-
arrestin (e.g., PathHunter B-arrestin cells).

o Seed the cells in a 96-well or 384-well plate and incubate overnight.
e Assay Procedure:
o Prepare serial dilutions of BMS-986124.

o Add the BMS-986124 dilutions or vehicle control to the cells and incubate for a pre-
determined time.

o Add a fixed concentration (e.g., EC80) of a MOR agonist (e.g., DAMGO) to stimulate the
receptor.

o Incubate for 60-90 minutes at 37°C to allow for [3-arrestin recruitment.

o Add the detection reagent containing the enzyme substrate.
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o Incubate at room temperature for 60 minutes.

o Data Acquisition and Analysis:
o Measure the luminescence signal using a plate reader.

o Plot the signal against the concentration of BMS-986124 to determine its modulatory effect
on agonist-induced B-arrestin recruitment.

Section 2: BMS-986165 (Deucravacitinib) - A TYK2
Allosteric Inhibitor

BMS-986165 (Deucravacitinib) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine
Kinase 2 (TYK2).[7][8] It binds to the regulatory pseudokinase (JH2) domain of TYK2,
stabilizing an inhibitory conformation and thereby blocking downstream signaling mediated by
cytokines such as IL-12, IL-23, and Type | interferons.[7][8] Its high selectivity for TYK2 over
other JAK family members (JAK1, JAK2, JAK3) is a key characteristic.[9]

Quantitative Data for BMS-986165 (Deucravacitinib)
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Target/Pathwa Cell Potency
Assay Type . ] Reference
y Line/System (IC50/Ki)
TYK2 _ _ _
, Biochemical Recombinant _
(pseudokinase o ) Ki=0.02 nM [7119]
] (Binding) Protein
domain)
TYK2
) Biochemical Recombinant
(pseudokinase o ) IC50=1.0 nM [71[8]
) (Binding) Protein
domain)
) ] Cellular
IL-23 Signaling T-cells IC50 =2-14 nM [71[10]
(Reporter)
) ] Cellular
IL-12 Signaling T-cells IC50 = 2-14 nM [71[10]
(Reporter)
Type I IFN Cellular
i ) T-cells IC50 =2-14 nM [71[10]
Signaling (Reporter)
) Cellular
IFN-a-induced )
(Phosphorylation ~ Human PBMCs IC50 =1-6 nM [11]
pSTAT1
)
) Cellular
IL-12-induced ]
(Phosphorylation ~ NK-92 cells IC50=5nM [11]
pSTAT4
)
i Cellular
IL-12-induced )
) (Cytokine Human PBMCs IC50=11nM [11]
IFN-y production
Release)
) >100-fold less
IL-2-induced Human Whole
- potent than [12]
pSTATS5 (JAK1/3) Blood
TYK2
_ >2000-fold less
TPO-induced Human Whole
- potent than [12]

PSTAT3 (JAK2)

Blood

TYK2
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: TYK2-STAT Signaling Pathway

STAT Phosphorylation Assay Workflow (Flow Cytometry)
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Caption: STAT Phosphorylation Assay Workflow

Application Notes and Protocols

Application: To measure the potency and selectivity of BMS-986165 by quantifying its inhibitory
effect on cytokine-induced STAT phosphorylation in primary human cells.

Principle: This assay measures the phosphorylation of specific STAT proteins downstream of
TYK2-dependent cytokine receptors. Following cell stimulation with a cytokine, cells are fixed,
permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated
form of a STAT protein. The amount of pSTAT is then quantified by flow cytometry.[13]

Protocol:
e Cell Preparation:

o Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using
density gradient centrifugation.

o Alternatively, use heparinized whole blood.

o Resuspend cells in an appropriate culture medium.
« Inhibitor Treatment and Stimulation:

o Aliquot cells into a 96-well plate.

o Add serial dilutions of BMS-986165 or a vehicle control and pre-incubate for 1-2 hours at
37°C.[13]

o Stimulate the cells with a specific cytokine for 15-30 minutes at 37°C.[13]
» TYK2/JAK2 pathway: Use IL-12 to induce pSTAT4.[12]
» JAK1/TYK2 pathway: Use IFN-a to induce pSTATL1.

» JAK1/JAK3 pathway (for selectivity): Use IL-2 to induce pSTAT5.[14]
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» JAK2/JAK2 pathway (for selectivity): Use thrombopoietin (TPO) to induce pSTAT3 in
platelets.[14]

» Staining and Data Acquisition:

o

Immediately fix the cells with a fixation buffer.

[e]

Permeabilize the cells to allow antibody entry.

o

Stain with a fluorescently labeled antibody against the specific phosphorylated STAT
protein (e.g., anti-pSTAT4-PE).

o

Wash the cells and acquire data on a flow cytometer.
o Data Analysis:
o Gate on the cell population of interest (e.g., lymphocytes or NK cells).

o Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal for each
condition.

o Normalize the data to the vehicle-treated, cytokine-stimulated control.

o Plot the normalized MFI against the inhibitor concentration and use non-linear regression
to calculate the IC50 value.

Application: To assess the functional inhibition of the entire TYK2 signaling cascade by
measuring the downstream transcriptional response.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing
STAT-responsive elements. Cells are engineered to stably express this reporter construct along
with the necessary cytokine receptors. When the pathway is activated by a cytokine, STAT
proteins translocate to the nucleus and drive the expression of the reporter gene. The resulting
signal (luminescence) is proportional to the pathway's activity.

Protocol:

e Cell Culture:
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o Use a T-cell line (e.g., Kit225) stably transfected with a STAT-responsive luciferase
reporter construct.[15]

o Seed cells in a 96-well plate and incubate.

¢ Assay Procedure:
o Treat cells with serial dilutions of BMS-986165 or a vehicle control for 1-2 hours.
o Stimulate the cells with the appropriate cytokine (e.g., IL-12 or I1L-23) for 6-24 hours.[10]
o Lyse the cells and add the luciferase substrate.
« Data Acquisition and Analysis:
o Measure the luminescence signal using a plate reader.

o Normalize the data and plot the signal against the inhibitor concentration to determine the
IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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